Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
CAS No.: 1050509-68-6
Cat. No.: VC8043838
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050509-68-6 |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H |
| Standard InChI Key | CGTYPXZMIJZFIO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCCNC.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)OCCNC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . Its IUPAC name is N-methyl-2-(3-methylphenoxy)ethanamine hydrochloride, and it is characterized by the following structural features:
-
A 3-methylphenoxy group attached to an ethylamine backbone.
-
A methyl group substituent on the amine nitrogen.
-
A hydrochloride counterion stabilizing the protonated amine .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| SMILES | CC1=CC(=CC=C1)OCCNC.Cl |
| InChIKey | CGTYPXZMIJZFIO-UHFFFAOYSA-N |
| CAS Number | 1050509-68-6 |
| European EC Number | 992-282-5 |
Structural Elucidation
The compound’s 2D and 3D conformers have been computationally modeled, revealing a planar aromatic ring connected to a flexible ethylamine chain . Nuclear magnetic resonance (NMR) data from patent literature confirm the regioisomeric configuration, with distinct chemical shifts observed for the methylphenoxy group (δ 2.22 ppm, singlet) and the ethylamine protons (δ 3.10 ppm, quintet) .
Synthesis and Manufacturing Considerations
Synthetic Pathways
The compound is primarily formed as an impurity during the alkylation step of atomoxetine synthesis. A representative process involves:
-
Alkylation of N-methyl-3-hydroxy-3-phenylpropylamine: Reaction with 3-fluorotoluene in the presence of dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) at elevated temperatures (≥90°C) .
-
Phase Separation: Addition of organic solvents (e.g., n-butyl acetate) and water to isolate the crude base.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Parameters:
-
DMSO Concentration: 3–4 moles per mole of amine precursor to enhance reaction efficiency .
-
Base Stoichiometry: 3–4 equivalents of KOH relative to the amine .
Purification and Isolation
Chromatographic methods, including high-performance liquid chromatography (HPLC), are employed to separate the regioisomer from atomoxetine. Chiral resolution using (S)-(+)-mandelic acid has been reported to achieve enantiomeric purity >99% .
Pharmaceutical Relevance and Applications
Analytical Detection Methods
-
HPLC: Reverse-phase chromatography with UV detection at 254 nm, using a C18 column and acetonitrile-water mobile phase .
-
Mass Spectrometry (MS): Characteristic fragments at m/z 166 (base peak) and 121 confirm the molecular structure .
-
NMR Spectroscopy: Distinctive signals for the methylphenoxy (δ 2.22 ppm) and ethylamine protons (δ 3.10 ppm) .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash thoroughly with soap and water. |
| Eye Exposure | Use safety goggles; rinse with water for 15 minutes. |
| Inhalation | Use in a fume hood; employ respiratory protection. |
Environmental Impact
Regulatory and Quality Control Considerations
Stability Profile
Stability studies indicate the compound is hygroscopic, requiring storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. No degradation products have been identified under accelerated stability conditions (40°C/75% RH for 6 months) .
Future Research Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in animal models to establish no-observed-adverse-effect levels (NOAELs).
-
Green Chemistry Approaches: Development of catalytic methods to minimize impurity formation during atomoxetine synthesis.
-
Advanced Detection Techniques: Implementation of hyperspectral imaging for real-time impurity monitoring in manufacturing processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume